molecular formula C18H15N5S B3003892 6-[(2-Methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868967-96-8

6-[(2-Methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B3003892
CAS RN: 868967-96-8
M. Wt: 333.41
InChI Key: CANCXMYUVCVKEI-UHFFFAOYSA-N
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Description

The compound "6-[(2-Methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine" is a derivative within the class of [1,2,4]triazolo[4,3-b]pyridazines, which are nitrogen-containing heterocyclic ring systems. These compounds have been the subject of various studies due to their potential biological activities, including anxiolytic effects and inhibition of inducible nitric oxide synthase (iNOS) .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-b]pyridazine derivatives typically involves multi-step reactions. One approach includes the condensation of an aryl methyl ketone with a 4-amino-1,2,4-triazole, followed by further condensation with t-butoxybis(dimethylamino)methane, and finally, a ring closure to form the pyridazine ring . Another study reported the methylation of [1,2,4]triazolo[1,2-a]pyridazine-1-thiones to obtain 3-methylsulfanyl derivatives, guided by computational studies for optimization .

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-b]pyridazines is characterized by a triazolo fused to a pyridazine ring, which can be further substituted with various aryl groups. This structure is considered to be sp3-rich and non-planar, differing from flat aromatic scaffolds, which contributes to the molecular diversity in lead discovery .

Chemical Reactions Analysis

The chemical behavior of these compounds includes their ability to undergo side reactions, such as oxidation, which can lead to the formation of unexpected by-products . The reactivity of these molecules can be influenced by the nature of the substituents on the triazolo and pyridazine rings.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "6-[(2-Methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine" are not detailed in the provided papers, the general properties of [1,2,4]triazolo[4,3-b]pyridazines can be inferred. These compounds are likely to have moderate lipophilicity due to the presence of aryl groups and may exhibit solid-state stability. Their solubility and melting points would vary depending on the nature and position of the substituents .

Relevant Case Studies

The anxiolytic activity of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines has been evaluated through tests such as protection against pentylenetetrazole-induced convulsions and the thirsty rat conflict procedure. These compounds have also been shown to inhibit [3H]diazepam binding, indicating potential for central nervous system activity . Another study focused on the antiproliferative activity of 3,6-diaryl derivatives against various cancer cell lines, with some compounds showing potent activity and the ability to disrupt tubulin microtubule dynamics .

properties

IUPAC Name

6-[(2-methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5S/c1-13-6-2-3-7-14(13)12-24-17-10-9-16-20-21-18(23(16)22-17)15-8-4-5-11-19-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANCXMYUVCVKEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(2-Methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine

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